N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

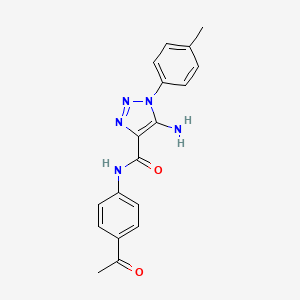

N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS RN: 951894-20-5) is a triazole-based small molecule with the molecular formula C₁₈H₁₇N₅O₂ and a molecular weight of 355.36 g/mol . Its structure features a 1,2,3-triazole core substituted with:

- A 4-methylphenyl group at position 1.

- A 5-amino group on the triazole ring.

- A carboxamide linker at position 4, connected to a 4-acetylphenyl moiety.

This compound belongs to the 5-amino-1-aryl-1H-1,2,3-triazole-4-carboxamide class, a scaffold known for its versatility in targeting diverse biological pathways, including anticancer, antimicrobial, and SOS response inhibition activities . The 4-acetylphenyl and 4-methylphenyl substituents enhance its pharmacokinetic properties by improving solubility and target binding .

Properties

IUPAC Name |

N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-11-3-9-15(10-4-11)23-17(19)16(21-22-23)18(25)20-14-7-5-13(6-8-14)12(2)24/h3-10H,19H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJGDTPGLRYAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501140236 | |

| Record name | N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951894-20-5 | |

| Record name | N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

-

Step 1: Synthesis of Azide Intermediate

- React 4-acetylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

- Treat the diazonium salt with sodium azide to obtain the azide intermediate.

-

Step 2: Cycloaddition Reaction

- React the azide intermediate with 4-methylphenylacetylene in the presence of a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) to form the triazole ring.

-

Step 3: Amination

- Introduce an amino group at the 5-position of the triazole ring using an appropriate amination reagent, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential as an anti-cancer agent. The triazole moiety is crucial for biological activity due to its ability to interact with biological targets.

Case Studies

- Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications in the substituents on the triazole ring can enhance potency against breast and lung cancer cells .

Agriculture

The compound has also been explored for its use as a fungicide and herbicide. Its structure allows it to inhibit specific enzymes in plant pathogens.

Case Studies

- Fungicidal Activity : A study demonstrated that triazole derivatives could effectively inhibit the growth of fungal pathogens in crops, suggesting their potential use in agricultural practices to enhance crop yield and health .

Material Science

In material science, N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can serve as a building block for polymers and nanomaterials.

Case Studies

- Polymer Synthesis : Researchers have synthesized polymers using triazole derivatives that exhibit enhanced thermal stability and mechanical properties. These materials are suitable for applications in coatings and composites .

Comparative Analysis of Triazole Derivatives

| Compound Name | Application Area | Key Findings |

|---|---|---|

| N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Medicinal Chemistry | Effective against cancer cell lines |

| N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Agriculture | Inhibitory effects on plant pathogens |

| N-(5-amino-1H-1,2,3-triazol-4-yl)benzamide | Material Science | Enhanced thermal stability in polymers |

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are compared below with key analogs (Table 1).

Table 1: Structural and Functional Comparison of Triazole Carboxamide Derivatives

Key Findings from Comparative Analysis

Substituent-Driven Activity :

- Halogenated Aryl Groups : Chloro (e.g., 3-chlorophenyl ) or fluoro (e.g., 4-fluorophenyl ) substituents enhance antiproliferative activity, likely via improved target binding or metabolic stability.

- Methyl/Acetyl Groups : The 4-methylphenyl and 4-acetylphenyl groups in the target compound may optimize solubility and reduce cytotoxicity compared to bulkier substituents (e.g., isopropyl ).

Anticancer Efficacy: The target compound shares structural similarities with 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, which showed significant growth inhibition (GP = -13.42%) in renal cancer cells . However, the acetyl group in the target compound may alter selectivity toward other cancer types. 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives demonstrated high activity against lung cancer NCI-H522 cells (GP = 68.09%) , suggesting that trifluoromethyl groups enhance potency but may increase toxicity.

Mechanistic Diversity: The 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold inhibits the bacterial SOS response (IC₅₀ ~10 µM) by targeting LexA autoproteolysis . The target compound’s acetylphenyl group may expand its mechanism to eukaryotic targets, such as kinase inhibition.

Synthetic Accessibility: Derivatives with methyl or acetyl groups (e.g., target compound and N-substituted-5-methyl analogs ) are synthesized via modular routes, enabling rapid SAR exploration. In contrast, trifluoromethyl or thienopyrimidine-containing analogs require multi-step protocols .

Biological Activity

N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry, particularly in antibacterial and anticancer applications. This article explores the biological activity of this specific compound, including its antibacterial properties, potential mechanisms of action, and relevant case studies.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. A study highlighted the antibacterial activity of various triazole derivatives against common bacterial strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus. The introduction of different substituents on the triazole ring can enhance activity through various mechanisms, including inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 5 µg/mL |

| Compound B | S. aureus | 3 µg/mL |

| N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | B. subtilis | TBD |

The mechanism by which N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its antibacterial effects may involve:

- Inhibition of DNA Gyrase : Similar compounds have shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

- Cell Membrane Disruption : The presence of hydrophobic groups may facilitate interaction with bacterial membranes, leading to increased permeability and cell lysis.

Study 1: Synthesis and Evaluation

A recent study synthesized several triazole derivatives, including N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. The synthesized compounds were evaluated for their antibacterial properties using standard agar diffusion methods. The results indicated that this compound exhibited potent activity against both gram-positive and gram-negative bacteria with promising MIC values .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of triazole derivatives indicated that modifications at the phenyl ring significantly influenced biological activity. The presence of electron-donating groups like methyl or acetyl enhanced the compound's efficacy against bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, such as condensation of substituted anilines with isocyanides followed by cyclization using sodium azide. For example, analogous triazoles are synthesized via Huisgen cycloaddition or copper-catalyzed azide-alkyne click chemistry .

- Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Temperature control : Reflux conditions (80–120°C) improve cyclization efficiency.

- Catalysts : Cu(I) salts (e.g., CuBr) accelerate azide-alkyne coupling .

- Example Data Table :

| Reaction Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| Cyclization | DMF | 100 | CuBr | 78 | |

| Condensation | EtOH | RT | None | 65 |

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Methodological Answer :

- Spectroscopy : 1H/13C NMR confirms substituent positions; IR identifies carbonyl (C=O) and amine (NH₂) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₉H₁₈N₆O₂, MW 362.38 g/mol).

- Crystallography : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles and anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity data and computational docking studies?

- Methodological Answer : Discrepancies may arise from:

- Solubility limitations : Low aqueous solubility (e.g., <10 µM in PBS) reduces bioavailability . Mitigate via co-solvents (e.g., 5% DMSO) or nanoformulation.

- Target validation : Use surface plasmon resonance (SPR) to confirm binding affinity or competitive assays with known inhibitors.

- Dynamic simulations : Molecular dynamics (MD) under physiological pH and ionic strength refine docking predictions .

Q. What strategies improve the pharmacokinetic profile of this triazole carboxamide?

- Methodological Answer :

- Structural derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the acetylphenyl moiety to enhance solubility .

- Prodrug design : Esterify the carboxamide to increase membrane permeability, with enzymatic hydrolysis in vivo .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP to predict bioavailability .

Q. How can crystallographic data be leveraged to understand structure-activity relationships (SAR)?

- Methodological Answer :

- SHELX refinement : Use SHELXL to analyze hydrogen bonding (e.g., N–H···O=C interactions) and π-stacking between aromatic rings .

- ORTEP visualization : Generate thermal ellipsoid plots to assess conformational flexibility of the triazole core .

- Comparative analysis : Overlay crystal structures of analogs (e.g., fluorophenyl vs. methylphenyl derivatives) to identify critical SAR motifs .

Data Contradiction Analysis

Q. Why do enzyme inhibition assays show variability across different batches of the compound?

- Methodological Answer :

- Purity checks : Use HPLC-MS to detect impurities (e.g., unreacted intermediates).

- Crystal polymorphism : Variable crystal packing (e.g., monoclinic vs. orthorhombic) alters dissolution rates. Characterize via PXRD .

- Batch-specific activity : Compare IC₅₀ values across ≥3 independent syntheses to assess reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.